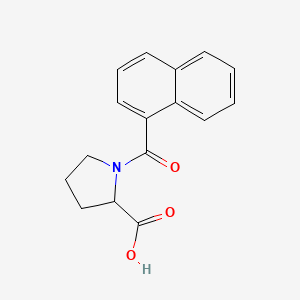![molecular formula C18H17NO5 B5521543 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)
2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound, 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide, falls into the category of chromenes, which are compounds noted for their presence in various natural products and synthetic pharmaceuticals.
Synthesis Analysis
The synthesis of chromene derivatives generally involves one-step regioselective Wittig reactions from substituted 1,2-naphthoquinones, leading to compounds adopting specific conformations and contributing to their structural diversity (da Silva et al., 2007).
Molecular Structure Analysis
The molecular structure of chromene compounds is characterized by various intramolecular and intermolecular interactions. For example, hydrogen bonds and π-π interactions play a significant role in stabilizing the structure and influencing the molecular conformation (Anuradha et al., 2012).
Chemical Reactions and Properties
Chromenes undergo a variety of chemical reactions, leading to the formation of different derivatives. For instance, the reaction with amines can lead to a novel class of cyclic phosphonic analogues or the hydrolysis of certain groups depending on the type of amine used (Elż et al., 1999).
Physical Properties Analysis
The physical properties of chromene derivatives, such as their crystal structure and hydrogen bonding patterns, significantly affect their chemical behavior and potential applications. The arrangement of molecules in the crystal lattice can be dictated by hydrogen bonds and π-stacking interactions (Abou et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of chromene compounds, are influenced by the presence of functional groups and the overall molecular structure. These properties are crucial in determining the compounds' suitability for various applications, including their photophysical properties (Duan et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications
Researchers have synthesized novel organic compounds related to chromen derivatives to evaluate their antibacterial activity. For instance, compounds synthesized showed significant bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were characterized using advanced instrumental methods like IR spectra, NMR, and more, showcasing their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Photophysical Properties
Certain chromen derivatives exhibit unique fluorescence properties that are sensitive to their environment. For example, a study described the fluorescence characteristics of a chromen derivative, highlighting its potential in developing new fluorogenic sensors. This compound was non-fluorescent in aprotic solvents but exhibited strong fluorescence in protic solvents, indicating its applicability in sensing and molecular recognition technologies (Uchiyama et al., 2006).
Fluorescence in Solid State
Another research focused on synthesizing benzocoumarin carboxylic acids, including derivatives with significant fluorescence properties in both ethanol solution and the solid state. These compounds, due to their larger conjugated system and various hydrogen bonds, are considered excellent for applications requiring fluorescence, such as in material sciences and biological markers (Shi, Liang, & Zhang, 2017).
Antioxidant Activity
The antioxidant activity of synthesized coumarin derivatives, structurally related to chromen derivatives, was studied and found to exhibit significant activity compared to known antioxidants like ascorbic acid. This highlights the potential of these compounds in developing therapeutic agents with antioxidant properties (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Direcciones Futuras
The future directions for the study of this compound could include further investigation into its biological activity, as well as the development of new synthetic routes and the exploration of its potential applications in various fields. The modular and divergent design of the synthetic route suggests potential for scaffold diversity .
Propiedades
IUPAC Name |
2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-19(2)17(20)10-23-12-5-7-14-13-6-4-11(22-3)8-15(13)18(21)24-16(14)9-12/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGDHKVKKPATNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)
![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)
![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)
![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)
![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)
![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)
![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)
![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)